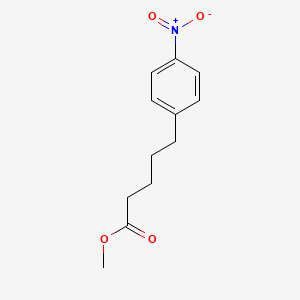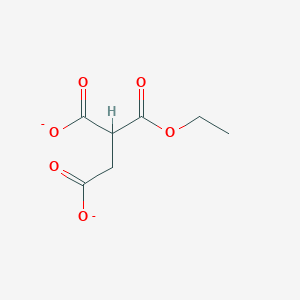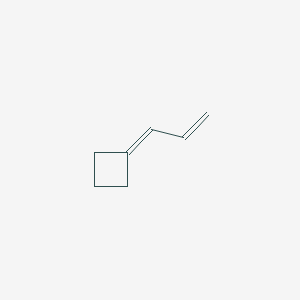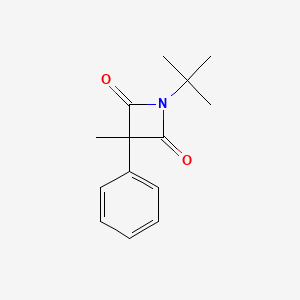![molecular formula C11H22N2O B14589541 2-{(E)-[1-Methyl-5-(2-methylpropyl)pyrrolidin-2-ylidene]amino}ethan-1-ol CAS No. 61309-12-4](/img/structure/B14589541.png)
2-{(E)-[1-Methyl-5-(2-methylpropyl)pyrrolidin-2-ylidene]amino}ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{(E)-[1-Methyl-5-(2-methylpropyl)pyrrolidin-2-ylidene]amino}ethan-1-ol is an organic compound that belongs to the class of pyrrolidines This compound is characterized by the presence of a pyrrolidine ring substituted with a methyl group and a 2-methylpropyl group, along with an ethan-1-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[1-Methyl-5-(2-methylpropyl)pyrrolidin-2-ylidene]amino}ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-5-(2-methylpropyl)pyrrolidine-2-carbaldehyde with ethylamine under basic conditions to form the corresponding imine. This imine is then reduced using a reducing agent such as sodium borohydride to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The starting materials are fed into the reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified using techniques such as distillation or chromatography to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-{(E)-[1-Methyl-5-(2-methylpropyl)pyrrolidin-2-ylidene]amino}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethan-1-ol moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-{(E)-[1-Methyl-5-(2-methylpropyl)pyrrolidin-2-ylidene]amino}ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-{(E)-[1-Methyl-5-(2-methylpropyl)pyrrolidin-2-ylidene]amino}ethan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Methyl-5-(2-methylpropyl)pyrrolidine-2-carbaldehyde
- 2-{(E)-[1-Methyl-5-(2-methylpropyl)pyrrolidin-2-ylidene]amino}ethan-1-amine
Uniqueness
2-{(E)-[1-Methyl-5-(2-methylpropyl)pyrrolidin-2-ylidene]amino}ethan-1-ol is unique due to its specific substitution pattern and the presence of both an imine and an ethan-1-ol moiety. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
61309-12-4 |
|---|---|
Formule moléculaire |
C11H22N2O |
Poids moléculaire |
198.31 g/mol |
Nom IUPAC |
2-[[1-methyl-5-(2-methylpropyl)pyrrolidin-2-ylidene]amino]ethanol |
InChI |
InChI=1S/C11H22N2O/c1-9(2)8-10-4-5-11(13(10)3)12-6-7-14/h9-10,14H,4-8H2,1-3H3 |
Clé InChI |
SAAZUDVIFZJIBZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1CCC(=NCCO)N1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Benzenesulfonamide, 4-[2-(4-nitrophenyl)-4-oxo-3(4H)-quinazolinyl]-](/img/structure/B14589525.png)


